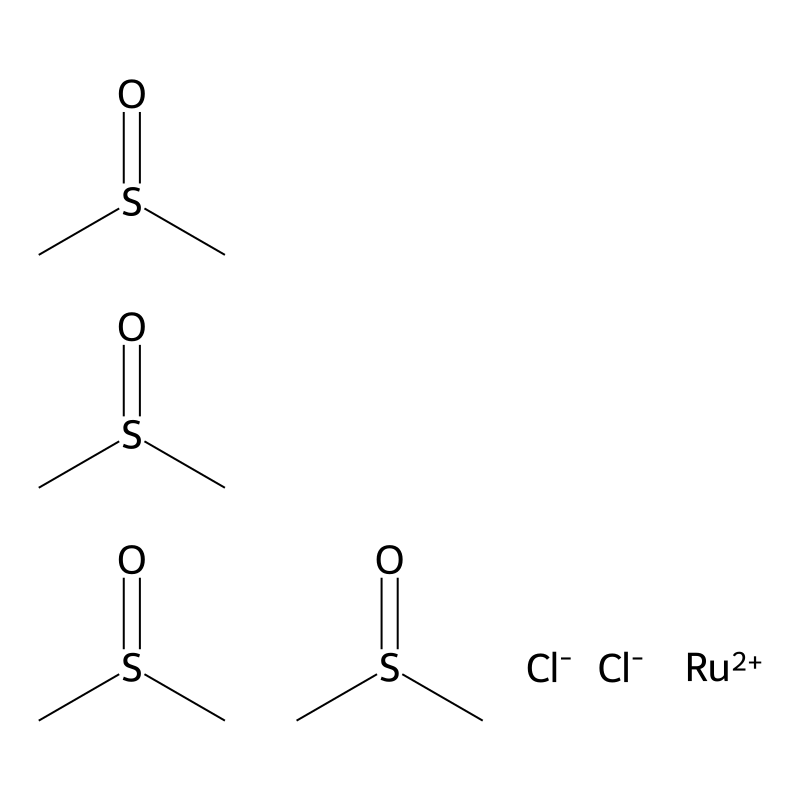Cis-ruthenium Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Ruthenium-Based Catalysts
Cis-ruthenium chloride can be used as a starting material for the preparation of more complex ruthenium catalysts. These catalysts find applications in various organic reactions, including:
Olefin metathesis
Ruthenium-based catalysts are known for their ability to promote the cleavage and reformation of carbon-carbon double bonds in a process called olefin metathesis. This reaction is crucial for the synthesis of various polymers and fine chemicals [].
Hydrogenation
Ruthenium complexes can act as efficient catalysts for the reduction of unsaturated organic compounds (containing double or triple bonds) using hydrogen gas. This reaction is valuable in the production of various pharmaceuticals and fine chemicals [].
Transfer hydrogenation
This reaction involves the transfer of hydrogen from a donor molecule to an acceptor molecule, often catalyzed by ruthenium complexes. It offers a more environmentally friendly alternative to traditional hydrogenation methods [].
Potential Applications in Material Science
Research suggests that ruthenium complexes derived from cis-ruthenium chloride may hold promise in material science applications. These include:
Development of photoactive materials
Ruthenium complexes can exhibit light-absorbing properties, making them potential candidates for light-harvesting applications in solar cells and photocatalysis [].
Synthesis of functional materials
Ruthenium-based materials are being explored for their potential applications in sensors, catalysts, and electronic devices due to their unique magnetic and electrical properties [].
Cis-ruthenium chloride, specifically cis-dichlorobis(bipyridine)ruthenium(II) chloride, is a coordination compound of ruthenium characterized by its octahedral geometry. It is formed when ruthenium(II) is coordinated with two bidentate bipyridine ligands and two chloride ions. This compound is notable for its distinctive optical properties and has been extensively studied for its potential applications in photochemistry and biochemistry.
The chemical formula for cis-ruthenium chloride is typically represented as , where stands for 2,2'-bipyridine. The compound exhibits unique electronic properties due to the presence of the ruthenium metal center, which can exist in multiple oxidation states, primarily +2 and +3. This versatility allows for various chemical transformations and interactions with biological molecules .
This reaction highlights the ability of cis-ruthenium chloride to act as a precursor to more complex ruthenium coordination compounds. Additionally, it can undergo thermal substitution reactions, yielding various derivatives depending on the ligands used .
Cis-ruthenium chloride has garnered attention in medicinal chemistry due to its anticancer properties. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). For example, studies have shown that certain derivatives of cis-ruthenium chloride exhibit selective cytotoxicity against tumor cells while sparing normal cells, making them promising candidates for cancer therapy .
Moreover, the interaction of cis-ruthenium chloride with cellular components such as DNA has been investigated, suggesting that it may interfere with cellular replication processes, contributing to its anticancer effects .
Cis-ruthenium chloride can be synthesized through various methods:
- Direct Synthesis: The most common method involves reacting ruthenium trichloride with bipyridine in an appropriate solvent (often water or ethanol) under controlled conditions.
- Thermal Substitution: This method involves heating existing complexes in the presence of new ligands to facilitate substitution reactions.
- Electrochemical Methods: Electrochemical reduction of ruthenium(III) complexes can yield cis-ruthenium(II) species under specific conditions .
Interaction studies involving cis-ruthenium chloride focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. The compound's ability to form stable complexes with DNA suggests potential mechanisms for its anticancer activity. Furthermore, studies have shown that cis-ruthenium chloride can induce conformational changes in proteins, affecting their function and stability.
Research has indicated that the electronic properties of the complex play a significant role in these interactions, influencing both binding kinetics and thermodynamics .
Cis-ruthenium chloride shares similarities with several other ruthenium coordination compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Notable Features |
|---|---|---|
| Cis-dichlorobis(bipyridine)ruthenium(II) chloride | Unique optical properties; potential anticancer activity | |
| Tris(bipyridine)ruthenium(II) chloride | Strong light absorption; used in photochemical applications | |
| Ruthenium(III) chloride | Precursor for many ruthenium complexes; different oxidation state | |
| Ruthenium(II) complex with dimethyl sulfoxide | Exhibits distinct biological activity; different ligand environment |
Cis-ruthenium chloride is unique due to its specific ligand arrangement and resultant electronic properties that enhance its biological activity compared to other similar compounds. Its ability to undergo redox reactions while maintaining stability makes it particularly valuable in both synthetic and biological contexts .








